molecular formula C8H11FN2 B2909187 1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine CAS No. 1337159-71-3

1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine

Cat. No. B2909187
CAS RN: 1337159-71-3
M. Wt: 154.188
InChI Key: IBHZSRNMMAIXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMePyEA and has a molecular formula of C8H11FN2. In

Mechanism of Action

FMePyEA acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the SERT and NET, preventing the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to an antidepressant and anxiolytic effect. FMePyEA also inhibits the reuptake of dopamine, which may contribute to its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects:
FMePyEA has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an antidepressant and anxiolytic effect. FMePyEA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons. Additionally, FMePyEA has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMePyEA is its high yield synthesis method, which makes it efficient for laboratory use. FMePyEA is also selective for the SERT and NET, making it a potential candidate for the treatment of depression and anxiety disorders. However, FMePyEA has limitations in terms of its potential use as a therapeutic agent. It has a short half-life and may require frequent dosing, and its effects on other neurotransmitters such as dopamine need to be further studied.

Future Directions

There are several future directions for research on FMePyEA. One potential direction is to study its potential use in the treatment of cocaine addiction. Further research is needed to determine the optimal dosing and frequency of administration. Another direction is to study the effects of FMePyEA on other neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA). Additionally, the potential use of FMePyEA in combination with other antidepressant or anxiolytic agents should be explored. Overall, FMePyEA has the potential to be a valuable therapeutic agent for the treatment of depression, anxiety disorders, and cocaine addiction, and further research is needed to fully understand its potential.
In conclusion, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of FMePyEA as a therapeutic agent.

Synthesis Methods

The synthesis of FMePyEA involves the reaction of 2-fluoro-5-methylpyridine with ethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The product obtained is then purified using column chromatography or recrystallization. The yield of FMePyEA obtained through this method is typically high, making it an efficient synthesis method for laboratory use.

Scientific Research Applications

FMePyEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. FMePyEA has also been studied for its potential use in the treatment of cocaine addiction, as it has been found to inhibit the reuptake of dopamine.

properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-5-3-7(6(2)10)8(9)11-4-5/h3-4,6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHZSRNMMAIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine

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